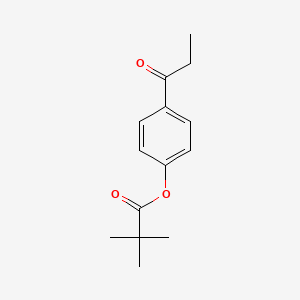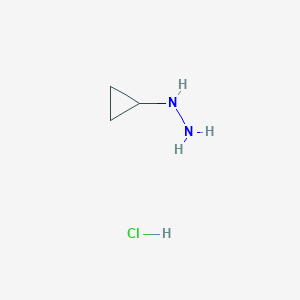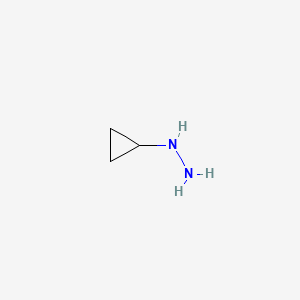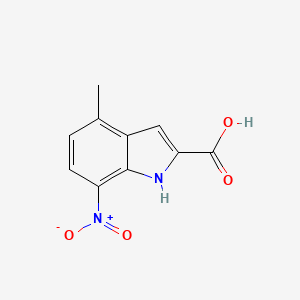
4-Methyl-7-nitro-1H-indole-2-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is C9H6N2O4. The chemical structure consists of an indole ring with a methyl group (CH3) at position 4 and a nitro group (NO2) at position 7 .
Chemical Reactions Analysis
Research has explored the reactivity of indole derivatives, including 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. These compounds exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Pharmaceutical Research Antagonists Development
“4-Methyl-7-nitro-1H-indole-2-carboxylic acid” can be used as a reactant for the preparation of various pharmaceutical compounds. For instance, similar indole derivatives have been utilized to develop CCK1 receptor antagonists, which are potential therapeutic agents for gastrointestinal disorders .
Anticoagulant Agents Factor Xa Inhibitors
This compound may serve as a precursor in synthesizing factor Xa inhibitors based on a 2-carboxyindole scaffold. Factor Xa inhibitors are anticoagulant drugs that prevent blood clots and are used in the treatment of thrombosis .
3. Anti-HIV Agents: Non-imidazole Histamine H4 Receptor Antagonists Indole derivatives have been explored for their potential as non-imidazole human histamine H4 receptor antagonists, which could serve as anti-HIV agents by inhibiting the replication of HIV strains in infected cells .
Cancer Treatment Bioactive Compounds
The structural motif of indole is prevalent in compounds with biological activity against cancer cells. The specific substitution pattern on the indole ring, such as in “4-Methyl-7-nitro-1H-indole-2-carboxylic acid”, could influence its activity and specificity against certain cancer cell types .
Microbial Infections Antimicrobial Properties
Indoles, both natural and synthetic, show various biologically vital properties, including antimicrobial activity. The nitro group and carboxylic acid moiety present in “4-Methyl-7-nitro-1H-indole-2-carboxylic acid” might contribute to its efficacy against microbial infections .
Enzyme Inhibition Allosteric Inhibitors
Research has been conducted on derivatives of 7-nitro-1H-indole-2-carboxylic acid to improve hydrophobic interactions as allosteric inhibitors of enzymes like fructose-1,6-bisphosphatase. These inhibitors can regulate metabolic pathways and have therapeutic potential in metabolic disorders .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-7-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-2-3-8(12(15)16)9-6(5)4-7(11-9)10(13)14/h2-4,11H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMKFMYTCTHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595935 | |
| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
CAS RN |
289483-79-0 | |
| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289483-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



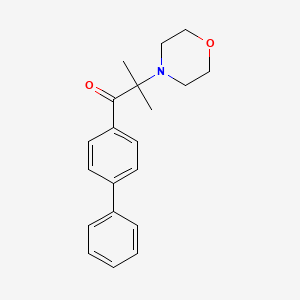
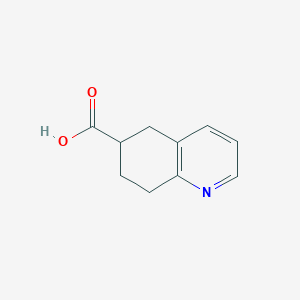
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)

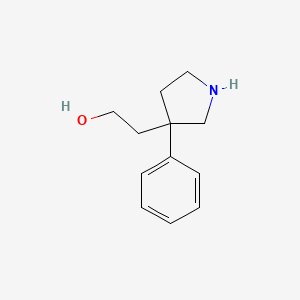
![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)
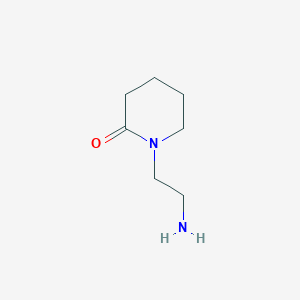
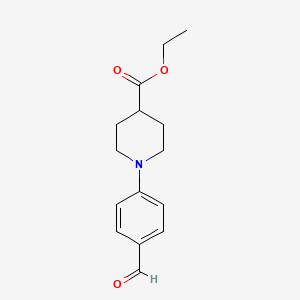
![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)

